molecular formula C5H6N2O2 B022534 N-(1,2-Oxazol-4-yl)acetamide CAS No. 108512-00-1

N-(1,2-Oxazol-4-yl)acetamide

Cat. No.: B022534
CAS No.: 108512-00-1
M. Wt: 126.11 g/mol
InChI Key: RPMDGHXXKRVQMU-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-4-yl)acetamide: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxazole ring makes it a valuable scaffold in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-Oxazol-4-yl)acetamide typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline can then be oxidized to the oxazole using reagents such as manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This approach improves the safety profile and efficiency of the reaction by minimizing the handling of hazardous reagents and providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-(1,2-Oxazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Depending on the nucleophile used, different substituted acetamides can be obtained.

Scientific Research Applications

N-(1,2-Oxazol-4-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(1,2-Oxazol-4-yl)acetamide is unique due to the presence of both the oxazole ring and the acetamide group, which confer distinct chemical and biological properties

Biological Activity

N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is characterized by its unique oxazole ring structure, which contributes to its interaction with various biological targets. The compound has been explored for its potential in several therapeutic areas, including anticancer, antibacterial, and antiviral activities.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in the body.

Target Interactions:

  • Enzymatic Inhibition: Similar compounds have shown interactions with enzymes such as aliphatic amidase and carbonic anhydrases. These interactions can modulate enzymatic activity, leading to various biological effects.
  • Cell Signaling Pathways: Research indicates that compounds related to this compound may influence signaling pathways such as the Akt/GSK-3β pathway, which is crucial in neuroprotection and cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Studies have indicated that derivatives of oxazole compounds can exert cytotoxic effects on cancer cell lines. For instance:

  • Cell Viability Assays: In vitro studies demonstrated that certain oxazole derivatives significantly reduced cell viability in cancerous cells at concentrations as low as 5 μg/mL .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC): Research has shown that oxazole derivatives exhibit MIC values ranging from 0.8 to 3.2 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Candida albicansE. coliS. aureus
111.63.23.21.6
120.83.23.21.6

Neuroprotective Effects

Recent studies suggest that oxazole derivatives may provide neuroprotective benefits:

  • Protection Against Neurotoxicity: Compounds similar to this compound have shown efficacy in reducing neurotoxicity induced by β-amyloid peptides in neuronal cell lines .

Study on Neuroprotective Effects

A notable study evaluated the effects of oxazole derivatives on PC12 cells exposed to β-amyloid:

  • Results: The tested compounds promoted cell viability and modulated key signaling molecules involved in apoptosis, such as NF-κB and Bcl-2/Bax ratios .

Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

  • Findings: A series of synthesized oxazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin .

Future Directions

The ongoing research on this compound suggests several promising avenues:

  • Therapeutic Development: Continued exploration of its structure-activity relationships could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.
  • Mechanistic Studies: Further elucidation of its mechanisms of action will enhance understanding and guide future drug design efforts.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4(8)7-5-2-6-9-3-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMDGHXXKRVQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108512-00-1
Record name N-(1,2-oxazol-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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